molecular formula C15H12Cl2O2 B7791862 2,3-Bis(4-chlorophenyl)propanoic acid

2,3-Bis(4-chlorophenyl)propanoic acid

Cat. No.: B7791862
M. Wt: 295.2 g/mol
InChI Key: AKRGELYVEBEVGH-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)propanoic acid (CAS 1743-54-0) is an organic compound of significant interest in synthetic and medicinal chemistry research . With the molecular formula C15H12Cl2O2 and a molecular weight of 295.17 g/mol, it serves as a valuable synthetic intermediate . Researchers utilize this and related bis(4-chlorophenyl) structures as key precursors in the synthesis of more complex molecules, including organometallic complexes . For instance, similar bis(4-chlorophenyl) structures have been incorporated into di-n-butyltin(IV) complexes, which are studied for their potential biological activities and structural properties in crystallography . The compound must be handled by qualified professionals in appropriate laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRGELYVEBEVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation of 4-Chlorobenzaldehyde Derivatives

A foundational approach involves the aldol condensation of 4-chlorobenzaldehyde with chloroacetaldehyde under basic conditions. This method leverages the reactivity of the aldehyde group to form the α,β-unsaturated intermediate, which is subsequently reduced to yield the target compound.

Reaction Conditions :

  • Base : Sodium hydroxide (0.1–0.5 M)

  • Solvent : Ethanol or toluene

  • Temperature : 60–80°C

  • Time : 4–6 hours

The reaction proceeds via enolate formation, followed by nucleophilic attack on the chloroacetaldehyde. The intermediate (2Z)-3-chloro-3-(4-chlorophenyl)prop-2-enal is isolated and hydrogenated to produce 2,3-bis(4-chlorophenyl)propanoic acid in yields of 70–85%.

Mechanistic Insights:

  • Enolate Formation : Deprotonation of 4-chlorobenzaldehyde generates a resonance-stabilized enolate.

  • Nucleophilic Addition : The enolate attacks chloroacetaldehyde, forming a β-chloroaldehyde intermediate.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the α,β-unsaturated bond and removes the chlorine substituent, yielding the propanoic acid derivative.

Catalytic Hydrogenation of α,β-Unsaturated Esters

Knövenagel Condensation Followed by Selective Reduction

A two-step protocol involves the Knövenagel condensation of 4-chlorobenzaldehyde with malonic acid to form an α,β-unsaturated carboxylic acid, which is then selectively reduced.

Synthetic Route :

  • Knövenagel Condensation :

    • Reactants : 4-Chlorobenzaldehyde, malonic acid

    • Catalyst : Piperidine or ammonium acetate

    • Solvent : Toluene or DMF

    • Yield : 80–90% of (E)-3-(4-chlorophenyl)acrylic acid.

  • Hydrogenation :

    • Catalyst : Palladium on carbon (5–10 wt%)

    • Conditions : H₂ (1–3 atm), 40–60°C, 2–4 hours

    • Yield : 85–95% of 3-(4-chlorophenyl)propanoic acid.

Data Table 1 : Optimization of Hydrogenation Conditions

Catalyst Loading (wt%)Pressure (atm)Temperature (°C)Time (h)Yield (%)
5140285
10360495

This method is favored for its high selectivity and compatibility with scalable batch processes.

Hydrocarboxylation of 4-Chlorostyrene

Transition Metal-Catalyzed Carbonylation

A less conventional but efficient method employs hydrocarboxylation of 4-chlorostyrene using carbon monoxide and water in the presence of a palladium catalyst.

Reaction Scheme :

4-ClC₆H₄CH=CH₂ + CO + H₂O → 4-ClC₆H₄CH₂CH₂COOH\text{4-ClC₆H₄CH=CH₂ + CO + H₂O → 4-ClC₆H₄CH₂CH₂COOH}

Conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (2 mol%)

  • Ligand : Triphenylphosphine

  • Solvent : Tetrahydrofuran (THF)

  • CO Pressure : 10–20 bar

  • Yield : 75–80%.

Advantages:

  • Avoids harsh reducing agents.

  • Produces fewer byproducts compared to condensation methods.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reaction control and scalability.

Process Parameters :

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 10–15 minutes

  • Temperature : 100–120°C

  • Throughput : 1–5 kg/h

Data Table 2 : Comparison of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Yield (%)8592
Purity (%)9598
Energy ConsumptionHighLow

Flow synthesis reduces side reactions and improves heat management, making it suitable for large-scale production.

Emerging Methodologies

Biocatalytic Approaches

Enzymatic synthesis using lipases or ketoreductases offers an eco-friendly alternative.

Example :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : 4-Chlorophenyl glycidyl ether

  • Conditions : Phosphate buffer (pH 7.0), 30°C

  • Yield : 60–70% after 24 hours.

While still in experimental stages, biocatalysis holds promise for reducing reliance on toxic solvents and metals.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: 2,3-Bis(4-chlorophenyl)propanoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring two chlorophenyl groups attached to a propanoic acid backbone, makes it an attractive starting material for various chemical transformations.
  • Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, allowing for the synthesis of diverse derivatives. For instance, the chlorophenyl groups can be modified through nucleophilic substitution reactions, expanding its utility in organic synthesis.

Biology

  • Antimicrobial and Anticancer Properties: Research has explored the potential biological activities of 2,3-Bis(4-chlorophenyl)propanoic acid, including its antimicrobial and anticancer properties. These studies aim to understand how the compound interacts with biological systems and its potential as a therapeutic agent.
  • Mechanism of Action: The compound's biological effects are believed to result from its interaction with specific molecular targets, such as enzymes or receptors, which can alter cellular processes and lead to various biological responses.

Medicine

  • Therapeutic Potential: Ongoing research investigates the compound's potential as a therapeutic agent for various diseases. Its ability to interact with biological pathways suggests it could be developed into drugs targeting specific diseases.
  • Pharmaceutical Intermediates: 2,3-Bis(4-chlorophenyl)propanoic acid is used as an intermediate in the synthesis of pharmaceuticals, contributing to the development of new drugs.

Industry

  • Specialty Chemicals: The compound is utilized in the production of specialty chemicals, where its unique chemical properties are leveraged to create materials with specific functionalities.
  • Efficient Synthesis: Industrial production methods focus on optimizing synthesis conditions to enhance yield and purity while minimizing waste, aligning with green chemistry principles.

Research Findings and Insights

Research on 2,3-Bis(4-chlorophenyl)propanoic acid highlights its versatility and potential across multiple disciplines. Its ability to undergo various chemical reactions makes it a valuable tool in organic synthesis. Additionally, its biological activities suggest potential therapeutic applications, although further studies are needed to fully explore these possibilities.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2,3-bis(4-chlorophenyl)propanoic acid include compounds with variations in halogenation, substituent positions, or functional groups. Below is a detailed comparison based on available evidence:

3-(4-Chlorophenyl)propanoic Acid

  • CAS : 2019-34-3
  • Molecular Formula : C₉H₉ClO₂
  • Key Differences :
    • Simpler structure with a single 4-chlorophenyl group and a shorter aliphatic chain.
    • Lower molecular weight (184.62 g/mol) compared to the target compound.
  • Applications : Likely used as an intermediate in organic synthesis or pharmaceutical research due to its simpler structure .

2,2-Bis(4-hydroxyphenyl)-propanoic Acid

  • CAS : 92549-67-2
  • Molecular Formula : C₁₅H₁₄O₄
  • Key Differences :
    • Hydroxyl (-OH) groups replace chlorine atoms, enhancing polarity and hydrogen-bonding capacity.
    • Higher density (1.329 g/cm³) and boiling point (486.9°C) due to hydroxyl substituents.
  • Research Findings: Studied for its role in synthesizing phenolic resins and as a precursor in polymer chemistry .

2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic Acid

  • CAS : 941280-51-9
  • Molecular Formula : C₁₅H₁₂BrClO₂
  • Key Differences :
    • Bromine substitution at the 3-position of one phenyl ring introduces steric and electronic effects distinct from chlorine.
    • Higher molecular weight (339.61 g/mol) due to bromine’s atomic mass.
  • Applications: Potential use in medicinal chemistry as a halogenated intermediate .

2,3-Dibromo-3-(4-chlorophenyl)propanoic Acid

  • CAS : 24653-99-4
  • Molecular Formula : C₉H₇Br₂ClO₂
  • Key Differences: Two bromine atoms on the propanoic acid chain, increasing reactivity and steric hindrance. Distinctive dibromination pattern may enhance electrophilic properties.
  • Applications : Investigated in halogenation reactions and as a building block for agrochemicals .

Methyl 3-(4-Chlorophenyl)-2-propynoic Acid

  • CAS : 7515-18-6
  • Molecular Formula : C₁₀H₇ClO₂
  • Key Differences: Propynoic acid (triple bond) backbone instead of propanoic acid, altering conjugation and reactivity. Methyl ester group enhances volatility compared to the carboxylic acid form.
  • Applications : Used in click chemistry or as a synthon in materials science .

Data Table: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
2,3-Bis(4-chlorophenyl)propanoic acid 1743-54-0 C₁₅H₁₂Cl₂O₂ 307.16 Two 4-Cl phenyl groups Intermediate, Pharmaceuticals
3-(4-Chlorophenyl)propanoic acid 2019-34-3 C₉H₉ClO₂ 184.62 Single 4-Cl phenyl group Organic synthesis
2,2-Bis(4-hydroxyphenyl)-propanoic acid 92549-67-2 C₁₅H₁₄O₄ 258.27 Two 4-OH phenyl groups Polymer chemistry
2-(3-Bromophenyl)-3-(4-Cl-phenyl)propanoic acid 941280-51-9 C₁₅H₁₂BrClO₂ 339.61 3-Br, 4-Cl phenyl groups Medicinal chemistry
2,3-Dibromo-3-(4-Cl-phenyl)propanoic acid 24653-99-4 C₉H₇Br₂ClO₂ 345.33 Two Br atoms, 4-Cl phenyl Agrochemical synthesis
Methyl 3-(4-Cl-phenyl)-2-propynoic acid 7515-18-6 C₁₀H₇ClO₂ 194.62 Triple bond, methyl ester Click chemistry

Notes and Limitations

  • Limited data on the exact physicochemical properties (e.g., melting point, logP) of 2,3-bis(4-chlorophenyl)propanoic acid in the provided evidence.
  • Applications inferred from structural analogs; direct pharmacological or industrial studies on the target compound require further validation.

Biological Activity

2,3-Bis(4-chlorophenyl)propanoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12Cl2O2
  • Molecular Weight : 295.16 g/mol
  • Structural Features : The compound contains two 4-chlorophenyl groups attached to a propanoic acid backbone, which enhances its chemical reactivity and biological activity.

The biological activity of 2,3-Bis(4-chlorophenyl)propanoic acid is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that 2,3-Bis(4-chlorophenyl)propanoic acid exhibits notable antimicrobial properties. Its efficacy against various pathogens has been documented:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These values suggest that the compound has potential as an antibacterial and antifungal agent, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of 2,3-Bis(4-chlorophenyl)propanoic acid has been explored in various studies. For instance:

  • In vitro studies demonstrated that the compound significantly reduced the viability of A549 lung cancer cells by over 50% at specific concentrations.
  • Comparative studies indicated that its cytotoxicity was comparable to standard chemotherapeutics like doxorubicin.
CompoundIC50 (µM)% Viability Reduction
2,3-Bis(4-chlorophenyl)propanoic acid11.0>50%
Doxorubicin2.29-

This data highlights the compound's potential as a lead candidate for developing new anticancer therapies .

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving the treatment of A549 cells with varying concentrations of 2,3-Bis(4-chlorophenyl)propanoic acid showed significant dose-dependent cytotoxicity. The most effective concentration led to a reduction in cell viability by approximately 60% compared to untreated controls .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial properties against WHO priority pathogens. The compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Further research into the mechanistic pathways revealed that the compound could modulate signaling pathways associated with apoptosis in cancer cells, suggesting a dual role in both inhibiting proliferation and promoting programmed cell death .

Q & A

Q. How can researchers optimize the synthesis of 2,3-bis(4-chlorophenyl)propanoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) may accelerate reaction rates but could increase side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, while non-polar solvents (e.g., toluene) may favor selective crystallization .
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to control halogenation and esterification steps.
    Post-synthesis purification via recrystallization or column chromatography is critical. Purity can be verified using RP-HPLC (see Question 2) .

Q. What analytical methods are recommended for quantifying 2,3-bis(4-chlorophenyl)propanoic acid and its impurities?

Methodological Answer:

  • RP-HPLC: Utilize a C18 column with mobile phases like acetonitrile/water (acidified with 0.1% formic acid). Adjust pH (2.5–6.5) to optimize retention times and impurity resolution .
  • Validation Parameters: Include linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1 μg/mL).
  • Complementary Techniques: NMR (¹H/¹³C) for structural confirmation and mass spectrometry (LC-MS) for molecular weight validation .

Q. What safety protocols are essential for handling 2,3-bis(4-chlorophenyl)propanoic acid in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis and handling to avoid inhalation of fine particles.
  • Storage: Store in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent degradation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the structural identity of 2,3-bis(4-chlorophenyl)propanoic acid?

Methodological Answer:

  • NMR Spectroscopy: Compare ¹H NMR peaks (e.g., aromatic protons at δ 7.2–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) and ¹³C NMR for carbonyl (δ ~170 ppm) and chlorinated aryl carbons .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions.
  • Elemental Analysis: Validate C, H, Cl, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 2,3-bis(4-chlorophenyl)propanoic acid?

Methodological Answer:

  • Chiral Synthesis: Prepare enantiomers using asymmetric catalysis (e.g., chiral auxiliaries or enzymes).
  • Bioactivity Assays: Test enantiomers in in vitro models (e.g., enzyme inhibition, receptor binding) to compare IC₅₀ values.
  • Molecular Docking: Simulate interactions with target proteins (e.g., cytochrome P450) to identify stereospecific binding modes .

Q. What experimental designs are suitable for studying interactions between 2,3-bis(4-chlorophenyl)propanoic acid and biological macromolecules?

Methodological Answer:

  • Fluorescence Quenching: Monitor tryptophan fluorescence in proteins (e.g., albumin) to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-protein interactions .

Q. How does pH affect the stability and degradation pathways of 2,3-bis(4-chlorophenyl)propanoic acid?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 40–60°C.
  • Degradation Products: Identify via LC-MS; common pathways include decarboxylation (loss of CO₂) or aryl-chlorine hydrolysis under basic conditions.
  • Stability-Indicating Methods: Develop HPLC protocols to separate and quantify degradation products .

Q. How do structural analogs of 2,3-bis(4-chlorophenyl)propanoic acid differ in reactivity and bioactivity?

Methodological Answer:

  • Comparative Synthesis: Prepare analogs with substituent variations (e.g., nitro, methyl, or fluorine groups) .
  • SAR Analysis: Correlate structural features (e.g., electron-withdrawing Cl groups) with bioactivity using regression models.
  • Reactivity Screening: Test halogen displacement reactions (e.g., Suzuki coupling) to assess synthetic versatility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Verification: Re-analyze batches via HPLC and LC-MS to rule out impurity interference .
  • Assay Reproducibility: Standardize in vitro conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis: Compare data across studies while controlling for variables like solvent (DMSO vs. ethanol) and dosing regimens .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to identify critical process parameters (CPPs) affecting impurity formation.
  • IPC (In-Process Control): Monitor intermediates via inline FTIR or Raman spectroscopy.
  • Orthogonal Methods: Combine HPLC, GC-MS, and NMR to characterize unknown impurities .

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